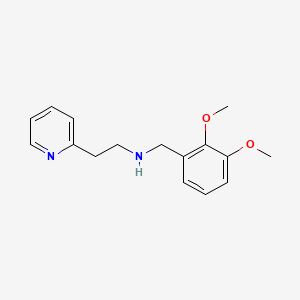

Dimethoxybenzylaminoethylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethoxybenzylaminoethylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C16H20N2O2 and its molecular weight is 272.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Dimethoxybenzylaminoethylpyridine is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer. The compound's structure allows it to interact with various biological targets, which can lead to the development of novel pharmaceuticals.

Case Study: Neuroprotective Effects

A study focused on the neuroprotective properties of this compound demonstrated its ability to inhibit neuroinflammation and protect neuronal cells from apoptosis. This was evidenced by:

- Cell Viability Assays : The compound increased cell viability in neuronal cell lines exposed to neurotoxic agents.

- Inflammatory Cytokine Measurement : A significant reduction in pro-inflammatory cytokines (e.g., IL-6, TNF-α) was observed when treated with this compound.

Organic Synthesis

In organic chemistry, this compound serves as an effective reagent for various synthetic transformations. Its role as a nucleophilic catalyst enhances reaction rates and yields in several organic reactions.

Data Table: Synthetic Applications

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Esterification | Acetic anhydride, DMAP catalyst | 85 | |

| C–N Coupling | Pd-catalyzed reactions | 70 | |

| Asymmetric Synthesis | Kinetic resolution | Up to 72 |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. This property is particularly valuable in the development of new antibiotics.

Case Study: Antibacterial Activity

In vitro testing revealed that this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.

- Testing Method : Agar diffusion method was employed.

- Results : The compound showed inhibition zones ranging from 12 to 20 mm against tested pathogens like Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to its chemical structure can enhance potency and selectivity towards specific biological targets.

Research Findings

Research indicates that variations in the substitution patterns on the benzyl ring significantly influence the compound's bioactivity:

- Substituent Effects : Methoxy groups at specific positions enhance lipophilicity and cellular uptake.

- Binding Affinity Studies : Molecular docking simulations suggest strong binding interactions with target receptors involved in neurotransmission and inflammation pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Dimethoxybenzylaminoethylpyridine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reductive coupling using nickel catalysts (e.g., NiCl₂/Zn), as demonstrated in pyridine derivative synthesis . Optimization involves varying reaction parameters:

- Temperature : 60–80°C for improved yield.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst Loading : 5–10 mol% Ni ensures efficient coupling without side reactions.

- Monitor progress using HPLC with UV detection (λ = 254 nm) to track intermediate formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at C3/C4).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error.

- Chromatography : HPLC with C18 columns (ACN/H₂O gradient) to detect impurities ≥0.1% .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodological Answer :

- Storage Conditions : –20°C under inert gas (argon) to prevent oxidation.

- Light Sensitivity : Amber vials to block UV-induced degradation.

- Hygroscopicity : Use desiccants (silica gel) in storage containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound analogs?

- Methodological Answer : Apply systematic approaches:

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values) using PRISMA guidelines to identify outliers .

- Experimental Replication : Reproduce conflicting assays under standardized conditions (e.g., fixed ATP concentration in kinase inhibition assays).

- Statistical Models : Use ANOVA to assess inter-lab variability or dose-response curve fitting discrepancies .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Functional Group Scanning : Synthesize analogs with modifications at the benzylamino or pyridine moieties (e.g., halogenation, methylation) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to correlate electronic properties (HOMO/LUMO) with bioactivity .

- Biological Assays : Parallel screening against target proteins (e.g., GPCRs) to map substituent effects on binding affinity .

Q. How can researchers design robust in vitro experiments to assess the metabolic stability of this compound?

- Methodological Answer :

- Hepatocyte Incubation : Use primary human hepatocytes (1 × 10⁶ cells/mL) with LC-MS/MS quantification of parent compound depletion over 120 minutes.

- CYP Inhibition Studies : Co-incubate with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

- Data Normalization : Express results as intrinsic clearance (CLint) using the well-stirred model .

Q. Data Contradiction & Validation

Q. What methodologies validate conflicting reports on the compound’s solubility in aqueous buffers?

- Methodological Answer :

- Standardized Protocols : Follow USP guidelines for solubility testing (shake-flask method, 24 h equilibrium).

- Buffer Variation : Test solubility in PBS (pH 7.4), SIF (pH 6.8), and SGF (pH 1.2) to assess pH dependency.

- Analytical Validation : Use nephelometry to detect undissolved particles and cross-validate with UV-Vis spectrophotometry .

Propriétés

Numéro CAS |

42342-60-9 |

|---|---|

Formule moléculaire |

C16H20N2O2 |

Poids moléculaire |

272.34 g/mol |

Nom IUPAC |

N-[(2,3-dimethoxyphenyl)methyl]-2-pyridin-2-ylethanamine |

InChI |

InChI=1S/C16H20N2O2/c1-19-15-8-5-6-13(16(15)20-2)12-17-11-9-14-7-3-4-10-18-14/h3-8,10,17H,9,11-12H2,1-2H3 |

Clé InChI |

SZWITAQHUIMURD-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1OC)CNCCC2=CC=CC=N2 |

SMILES canonique |

COC1=CC=CC(=C1OC)CNCCC2=CC=CC=N2 |

Key on ui other cas no. |

42342-60-9 |

Synonymes |

dimethoxybenzylaminoethylpyridine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.